

# The Genesis and Utility of Allyltriphenyltin: A Technical Guide

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## Compound of Interest

Compound Name: **Allyltriphenyltin**

Cat. No.: **B1265375**

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An exploration into the synthesis, key reactions, and mechanistic underpinnings of a versatile organotin reagent.

**Allyltriphenyltin**, a cornerstone reagent in organic synthesis, has a rich history rooted in the mid-20th century resurgence of organotin chemistry. This guide provides an in-depth look at its discovery, synthesis, and application, tailored for researchers, scientists, and professionals in drug development. We will delve into the seminal work that first brought this compound to light, detail the experimental protocols for its preparation and key reactions, and visualize the intricate mechanisms that govern its reactivity.

## A Historical Perspective: The Dawn of a Versatile Reagent

The field of organotin chemistry, initiated in 1849 with Edward Frankland's synthesis of diethyltin diiodide, experienced a significant revival in the 1950s. This resurgence was largely driven by the pioneering work of G. J. M. van der Kerk and his colleagues, who uncovered a wide range of applications for organotin compounds. While a definitive first synthesis of **allyltriphenyltin** is not definitively attributed to a single publication, a notable early and well-documented preparation was reported by Dietmar Seyferth and Myron A. Weiner in a 1961 *Organic Syntheses* procedure, building upon their earlier work. Their method, utilizing the reaction of an allylic Grignard reagent with triphenyltin chloride, provided a reliable and scalable route to this important compound.

# Synthesis of Allyltriphenyltin: Experimental Protocol

The most common and reliable method for the synthesis of **allyltriphenyltin** involves the reaction of a triphenyltin halide with an allyl Grignard reagent. The following protocol is adapted from the procedure reported by Seyferth and Weiner, which has become a standard method for its preparation.[\[1\]](#)

## Experimental Protocol: Synthesis of **Allyltriphenyltin**[\[1\]](#)

- Materials:
  - Magnesium turnings (2.1 g atom, 50 g)
  - Anhydrous diethyl ether (800 mL)
  - Allyl bromide (1.0 mole, 120 g)
  - Triphenyltin chloride (0.65 mole, 250 g)
  - Anhydrous tetrahydrofuran (THF), freshly distilled from lithium aluminum hydride (600 mL)
  - Dry benzene (500 mL)
  - Saturated ammonium chloride solution (150 mL)
  - Ligroin (for recrystallization, 350 mL)
- Apparatus:
  - A 3-liter three-necked flask equipped with a reflux condenser, a motor-driven stirrer, a nitrogen-inlet tube, and a 1-liter dropping funnel with a pressure-equalizing side arm.
- Procedure:
  - To the flask, add the magnesium turnings and diethyl ether under a nitrogen atmosphere.
  - Charge the dropping funnel with a solution of allyl bromide and triphenyltin chloride in THF.

- Add the solution from the dropping funnel to the vigorously stirred, refluxing magnesium suspension over a period of 7 hours.
- After the addition is complete, add dry benzene and reflux the reaction mixture overnight at 60°C.
- Cool the reaction mixture and then carefully hydrolyze it by the addition of a saturated ammonium chloride solution.
- Decant the organic phase from the solids. Wash the solids twice with ether.
- Combine the organic layer and the ethereal extracts and evaporate the solvent at reduced pressure using a rotary evaporator.
- Recrystallize the solid residue from ligroin.

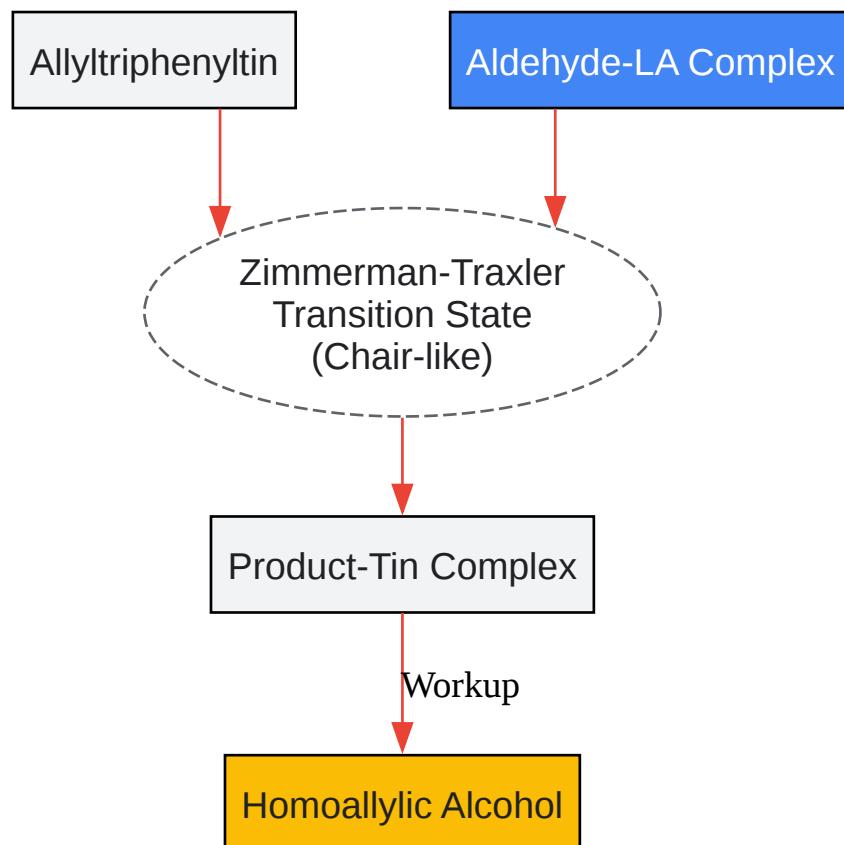
• Yield and Properties:

- The yield of **allyltriphenyltin** is typically in the range of 75-80% (190-205 g).[1]
- The product has a melting point of 73-74°C.[1]

#### Quantitative Data for Synthesis of **Allyltriphenyltin**

Reactant	Molar Equiv.	Molecular Weight ( g/mol )	Amount (g)	Amount (mol)
Triphenyltin Chloride	1.0	385.45	250	0.65
Allyl Bromide	1.54	120.98	120	1.0
Magnesium	3.23	24.31	50	2.1
Product				
Allyltriphenyltin	-	391.09	190-205	0.49-0.52
Yield	75-80%			





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## References

- 1. Organic Syntheses Procedure [orgsyn.org]
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